molecular formula C13H12FN B7940449 2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine

2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine

Cat. No.: B7940449
M. Wt: 201.24 g/mol
InChI Key: HIJJWTHKOHWZLP-UHFFFAOYSA-N
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Description

2-fluoro-4’-methyl-biphenyl-4-ylamine, AldrichCPR is a fluorinated aromatic amine compound. It is characterized by the presence of a biphenyl structure with a fluorine atom at the 2-position and a methyl group at the 4’-position. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4’-methyl-biphenyl-4-ylamine typically involves the following steps:

    Nitration: The starting material, 4’-methylbiphenyl, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4’-methyl-biphenyl-4-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

Scientific Research Applications

2-fluoro-4’-methyl-biphenyl-4-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-4’-methyl-biphenyl-4-ylamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards specific targets, while the amine group facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4’-methylbiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.

    4’-methylbiphenyl-4-ylamine: Lacks the fluorine atom, resulting in different binding affinities and selectivities.

    2-fluoro-4’-methylbiphenyl-4-ylmethanol: Contains a hydroxyl group instead of an amine group, leading to different chemical and biological properties.

Uniqueness

2-fluoro-4’-methyl-biphenyl-4-ylamine is unique due to the presence of both a fluorine atom and an amine group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in various fields of research .

Properties

IUPAC Name

3-fluoro-4-(4-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJJWTHKOHWZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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